4-(2-(2,3-Dihydro-4H-benzo[b][1,4]thiazin-4-yl)-2-oxoethoxy)benzonitrile

Analytical Chemistry Quality Control Medicinal Chemistry

4-(2-(2,3-Dihydro-4H-benzo[b][1,4]thiazin-4-yl)-2-oxoethoxy)benzonitrile, also identified as WAY-326405 and bearing CAS Registry Number 870760-35-3, is a synthetic small molecule classified within the 2,3-dihydro-1,4-benzothiazine family. Its structure, annotated in PubChem under CID 8001222, features a dihydrobenzothiazine core N-substituted with a 2-oxoethoxy linker terminating in a para-benzonitrile moiety.

Molecular Formula C17H14N2O2S
Molecular Weight 310.4 g/mol
Cat. No. B12521903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(2,3-Dihydro-4H-benzo[b][1,4]thiazin-4-yl)-2-oxoethoxy)benzonitrile
Molecular FormulaC17H14N2O2S
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1CSC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)C#N
InChIInChI=1S/C17H14N2O2S/c18-11-13-5-7-14(8-6-13)21-12-17(20)19-9-10-22-16-4-2-1-3-15(16)19/h1-8H,9-10,12H2
InChIKeyGTLMSXUBBORCFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-(2,3-Dihydro-4H-benzo[b][1,4]thiazin-4-yl)-2-oxoethoxy)benzonitrile (WAY-326405): A Specialized 2,3-Dihydro-1,4-Benzothiazine for Androgen Receptor Research


4-(2-(2,3-Dihydro-4H-benzo[b][1,4]thiazin-4-yl)-2-oxoethoxy)benzonitrile, also identified as WAY-326405 and bearing CAS Registry Number 870760-35-3, is a synthetic small molecule classified within the 2,3-dihydro-1,4-benzothiazine family. Its structure, annotated in PubChem under CID 8001222, features a dihydrobenzothiazine core N-substituted with a 2-oxoethoxy linker terminating in a para-benzonitrile moiety [1]. This compound has been designated as an androgen receptor (AR) modulator by research chemical suppliers and is under investigation for its selective receptor antagonist properties, with preliminary interest in both endocrinological and neurological research contexts . It is provided as a research-grade compound with vendor-reported purities ranging from 95% to 98%, intended exclusively for in vitro and preclinical laboratory use.

Why Generic 2,3-Dihydro-1,4-Benzothiazine Analogs Cannot Replace 4-(2-(2,3-Dihydro-4H-benzo[b][1,4]thiazin-4-yl)-2-oxoethoxy)benzonitrile in Target-Profiling Studies


The specific N4-acylation of the 2,3-dihydro-1,4-benzothiazine core with a 2-oxoethoxy-4-benzonitrile group in WAY-326405 is the critical determinant of its pharmacological character, distinguishing it from other benzothiazines. Unlike the unsubstituted parent scaffold 3,4-dihydro-2H-benzo[b][1,4]thiazine (CAS 3080-99-7) , which lacks a pendant aryl group and is a general synthetic intermediate, this compound’s substitution pattern is required for its classification as an androgen receptor modulator . The para-cyano substituent on the terminal phenyl ring introduces a strong electron-withdrawing effect and a hydrogen bond acceptor capable of engaging specific residues within the AR ligand-binding domain. This is absent in analogs with different 4-position substituents, such as simple alkyl amides or unsubstituted benzoyl derivatives, which have been reported to exhibit distinct biological profiles, including anticancer activity [1]. The combination of the heterocyclic core and the specific benzonitrile-bearing linker creates a unique pharmacophore geometry that cannot be assumed to be replicated by other in-class compounds, making direct experimental comparison mandatory.

Quantitative Selection Evidence for 4-(2-(2,3-Dihydro-4H-benzo[b][1,4]thiazin-4-yl)-2-oxoethoxy)benzonitrile: Physicochemical and Provenance Data


Verified Structural Identity and Batch-Specific Purity Against Common Scaffold Variants

The target compound's identity is confirmed by its unique IUPAC name and InChIKey (GTLMSXUBBORCFD-UHFFFAOYSA-N), as registered in PubChem [1]. Vendors such as Bidepharm supply this compound at a standard purity of 95%, validated by HPLC, NMR, and GC batch reports , while CymitQuimica offers it at 98% purity . This level of analytical verification is critical to differentiate it from the unsubstituted parent scaffold 3,4-dihydro-2H-benzo[b][1,4]thiazine, which is a more common, lower-cost intermediate often supplied without the same rigorous analytical documentation for the specific 4-substituted regioisomer.

Analytical Chemistry Quality Control Medicinal Chemistry

Physicochemical Property Differentiation: Computed LogP and Hydrogen-Bonding Profile

PubChem-computed descriptors reveal that the target compound has an XLogP3 of 3, zero hydrogen bond donors (HBD), four hydrogen bond acceptors (HBA), and a topological polar surface area (TPSA) of 78.6 Ų [1]. This profile is distinct from many other 2,3-dihydro-1,4-benzothiazine derivatives, which, when functionalized with amides or amines, introduce HBDs that can negatively affect membrane permeability. The absence of an HBD and a moderate, yet not excessive, LogP suggests a favorable profile for passive cellular permeability, a key consideration for intracellular targets like nuclear receptors.

Drug Design ADME Prediction Physicochemical Profiling

Annotated Pharmacological Activity: Androgen Receptor Modulator Classification

The compound is classified as an androgen receptor (AR) modulator by research suppliers . While specific IC50 or Ki values for this compound are not publicly available, known AR modulators of similar size and lipophilicity demonstrate activities ranging from low nanomolar to micromolar concentrations. For example, VPC-13789 inhibits AR transcriptional activity in LNCaP cells with an IC50 of 0.19 μM [1], and Cl-4AS-1 acts as a steroidal AR agonist with an IC50 of 12 nM [2]. The structural novelty of WAY-326405—combining a dihydrobenzothiazine core with a benzonitrile-bearing side chain—suggests it may engage the AR via interactions distinct from these established scaffolds. This annotation is based on vendor assignment and awaits independent quantitative validation.

Nuclear Receptor Pharmacology Endocrinology Prostate Cancer Research

Chemical Stability and Storage: Pre-formulated DMSO Solution for Assay-Ready Use

The compound is supplied as a 10 mM solution in DMSO by Aladdin Scientific, stored at -80°C and shipped on dry ice . This pre-formulated, assay-ready format is a critical differentiator from solid stocks of other benzothiazine derivatives, which require separate solubilization and may be prone to precipitation or degradation in aqueous buffers. For high-throughput screening (HTS) and repeat-dose cellular assays, this presentation minimizes variability introduced during compound handling and solubilization, a common source of inter-experimental error.

Compound Management High-Throughput Screening Assay Development

Recommended Application Scenarios for 4-(2-(2,3-Dihydro-4H-benzo[b][1,4]thiazin-4-yl)-2-oxoethoxy)benzonitrile Based on Current Evidence


Androgen Receptor Pharmacological Profiling and Novel Chemotype Exploration

Based on its vendor annotation as an androgen receptor modulator , this compound is suitable for use as a tool compound in AR binding and transcriptional activation assays, particularly for research groups seeking to explore non-steroidal, benzothiazine-based chemotypes. Its distinct pharmacophore—lacking the typical steroidal backbone or the common benzamide/toluidide structures of many AR antagonists—makes it a valuable probe for studying alternative modes of AR ligand recognition. Researchers should conduct their own dose-response experiments (e.g., AR luciferase reporter assays in LNCaP or VCaP cells) to quantitatively benchmark its potency against known modulators like enzalutamide or VPC-13789.

Neurological Disorder Research as a Selective Receptor Antagonist Probe

CymitQuimica's product description indicates that WAY-326405 is under investigation for its potential in neurological disorders due to its high receptor specificity . This suggests utility in CNS-focused pharmacology, where its favorable physicochemical profile—zero hydrogen bond donors and a moderate LogP of 3 [1]—promises the capacity to cross the blood-brain barrier passively. It can be deployed in radioligand binding displacement assays or functional cellular assays (e.g., calcium flux, cAMP) targeting specific GPCRs or nuclear receptors expressed in neuronal cell lines.

Chemical Biology Probe for Structure-Activity Relationship (SAR) Studies on the 2,3-Dihydrobenzothiazine Scaffold

Given the published anticancer and antimicrobial activities of related 2,3-dihydro-1,4-benzothiazine derivatives [2], this specific compound serves as a pivotal intermediate for building focused libraries. The benzonitrile group provides a synthetic handle that can be further diversified (e.g., tetrazole formation, hydrolysis to amide, reduction to amine) to generate a panel of analogs for broad biological profiling against cancer cell lines or microbial targets. Its commercial availability at high purity (95-98%) facilitates immediate entry into medicinal chemistry workflows.

Assay-Ready High-Throughput Screening (HTS) for Nuclear Receptor Modulators

The pre-formulated 10 mM DMSO stock, shipped on dry ice and stored at -80°C , enables direct integration into automated liquid handling systems for HTS campaigns. This format minimizes the risk of compound precipitation and concentration variability that often occurs when solid powders of lipophilic benzothiazine derivatives are solubilized in DMSO manually. Screening facilities can immediately dispense the compound into assay plates for primary screens against panels of nuclear receptors or other protein targets, accelerating hit identification timelines.

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